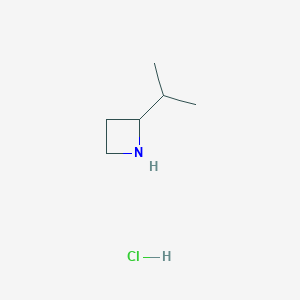
2-(Propan-2-yl)azetidine hydrochloride
Übersicht
Beschreibung
“2-(Propan-2-yl)azetidine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 g/mol . This compound is typically stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of azetidines, such as “2-(Propan-2-yl)azetidine hydrochloride”, has been a topic of interest in organic chemistry . A common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
Molecular Structure Analysis
The molecular structure of “2-(Propan-2-yl)azetidine hydrochloride” is represented by the InChI code: 1S/C6H13N.ClH/c1-5(2)6-3-4-7-6;/h5-7H,3-4H2,1-2H3;1H . This indicates that the compound consists of a nitrogen atom (N), a chlorine atom (Cl), and multiple carbon © and hydrogen (H) atoms .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The high ring strain associated with azabicyclo [1.1.0]butane enables a modular construction of azetidines via generation of azabicyclo [1.1.0]butyl lithium followed by trapping with a boronic ester, N-protonation, and 1,2-migration with cleavage of the central C-N bond to relieve ring strain .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Azetidines, including derivatives similar to "2-(Propan-2-yl)azetidine hydrochloride," are utilized in synthetic chemistry for the development of new synthetic methods and the production of novel compounds. For instance, the reactivity of β-lactams (a related class) with lithium aluminium hydride has been explored to generate aziridines and aminopropanols, offering new pathways for chemical synthesis (D’hooghe, Dekeukeleire, & de Kimpe, 2008). Additionally, strategies for transforming azetidin-2-ones into azetidines and aziridines have been developed, demonstrating the versatility of azetidine derivatives in accessing a wide range of chemical structures (Van Brabandt, Dejaegher, Van Landeghem, & de Kimpe, 2006).
Drug Discovery and Biological Applications
Azetidine derivatives show promise in drug discovery, particularly due to their unique structural features that contribute to biological activity. For example, KHG26792, an azetidine derivative, has been studied for its protective effects against ATP-induced activation in microglia, suggesting potential therapeutic applications in central nervous system diseases (Kim et al., 2015). Moreover, azetidine-based compounds have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents (Parmar et al., 2021).
Methodological Advancements
Research has also focused on developing new synthetic methodologies using azetidine derivatives. A novel strategy involving the use of phosphoramidate intermediates for the synthesis of azetidine has been introduced, providing an efficient approach to generating azetidine hydrochloride compounds (Sun, Gong, & Sun, 2013). This highlights the ongoing interest in expanding the toolkit for azetidine synthesis, which can facilitate the exploration of their applications in various scientific domains.
Safety And Hazards
The safety information for “2-(Propan-2-yl)azetidine hydrochloride” indicates that it is classified under the GHS07 category . The compound may cause respiratory irritation, serious eye irritation, and drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Azetidines, such as “2-(Propan-2-yl)azetidine hydrochloride”, have been the focus of recent advances in organic synthesis . The review of these advances suggests future directions in the synthesis, reactivity, and application of azetidines . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
Eigenschaften
IUPAC Name |
2-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-4-7-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWOPBFYOMWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)azetidine hydrochloride | |
CAS RN |
1432681-90-7 | |
| Record name | 2-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



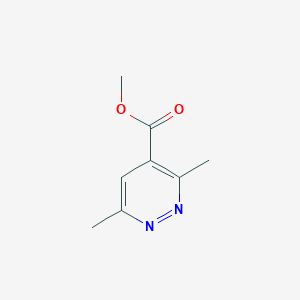
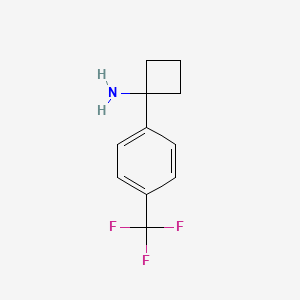
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
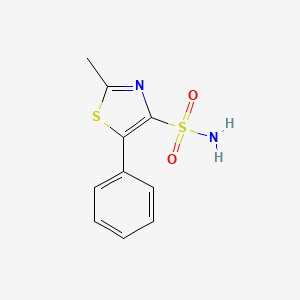
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)
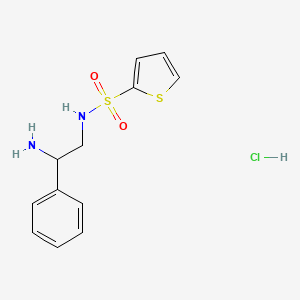
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
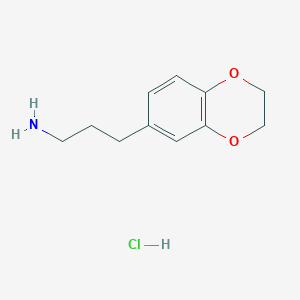
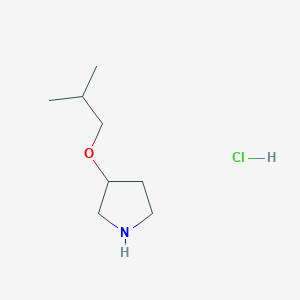
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)